

Application Notes: 5-Mercapto-1-methyltetrazole (MMT) as a Ligand in Organometallic Chemistry

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Compound of Interest		
Compound Name:	5-Mercapto-1-methyltetrazole	
Cat. No.:	B193830	Get Quote

Introduction

5-Mercapto-1-methyltetrazole (MMT), also known as 1-methyl-1H-tetrazole-5-thiol, is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at the N1 position and a thiol group at the C5 position. The presence of multiple potential donor atoms—the sulfur atom and the nitrogen atoms of the tetrazole ring—makes MMT a versatile ligand for the synthesis of a wide array of organometallic complexes. Its ability to exist in thiol-thione tautomeric forms further diversifies its coordination behavior. These characteristics have led to its application in various fields, including catalysis, materials science, and medicinal chemistry.

Physicochemical Properties of 5-Mercapto-1-methyltetrazole

A thorough understanding of the ligand's properties is essential for its application in synthesis. Key physicochemical data for MMT are summarized below.



Property	Value	Reference
Molecular Formula	C ₂ H ₄ N ₄ S	[1]
Molecular Weight	116.15 g/mol	[1]
CAS Number	13183-79-4	[1]
Appearance	White to off-white crystalline powder	
IUPAC Name	1-methyl-1,2-dihydro-5H- tetrazole-5-thione	[1]
Synonyms	1-Methyl-1H-tetrazole-5-thiol, T19, MMT	[1]
Tautomerism	Exists in equilibrium between thiol and thione forms, with the thione form being predominant in the solid state and in solution.[2][3]	

Coordination Chemistry and Structural Aspects

The utility of MMT as a ligand stems from its structural features, particularly its tautomerism and the availability of multiple coordination sites.

Tautomerism

MMT exhibits a prototropic tautomerism, existing as an equilibrium between the thiol and thione forms. The thione form is generally more stable and is the predominant species observed in the solid state.[2] This equilibrium is a critical factor in its coordination chemistry, as deprotonation of either form yields the same thiolate anion, which then acts as the coordinating ligand.

Caption: Thiol-thione tautomerism of **5-Mercapto-1-methyltetrazole** (MMT).

Coordination Modes



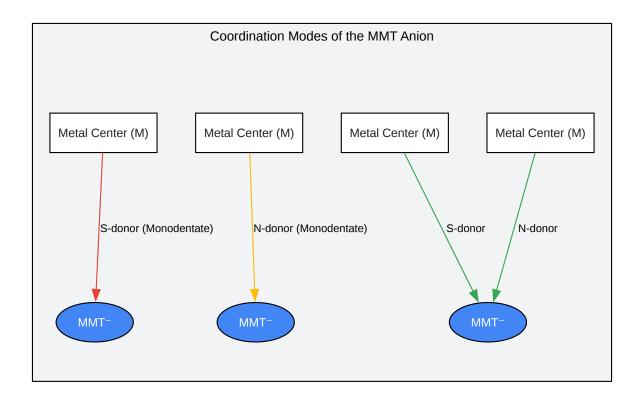




Upon deprotonation, the resulting MMT anion is a versatile ligand capable of coordinating to metal centers in several ways. The specific coordination mode often depends on the metal ion, the solvent, and the presence of other co-ligands.[3]

- Monodentate Coordination (S-donor): The ligand binds to the metal center exclusively through the deprotonated sulfur atom. This is one of the most common binding modes.
- Monodentate Coordination (N-donor): Coordination occurs through one of the nitrogen atoms of the tetrazole ring, typically N4.
- Bidentate Bridging (N,S-donor): The MMT anion acts as a bridge between two metal centers, coordinating to one metal via the sulfur atom and to the other via a nitrogen atom. This mode can lead to the formation of dimeric or polymeric structures.





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Caption: Common coordination modes of the deprotonated MMT ligand with metal centers.

Applications in Organometallic Chemistry

The unique properties of MMT complexes make them valuable in several research and development areas.



Homogeneous Catalysis

Coordination complexes derived from tetrazole-based ligands are recognized for their potential in catalysis.[4] The electronic properties of the MMT ligand can be tuned by the choice of the metal center, influencing the catalytic activity of the resulting complex. These complexes have been investigated as catalysts for various organic transformations, such as oxidation and coupling reactions, demonstrating their potential in synthetic chemistry.[4]

Stabilization of Nanoparticles

Thiol-containing ligands are excellent capping agents for noble metal nanoparticles. A related ligand, 5-mercaptotetrazole-1-acetic acid, has been successfully used to synthesize and stabilize noble metal nanoparticles in aqueous media.[5] The MMT ligand can bind to the nanoparticle surface through its sulfur and nitrogen atoms, providing colloidal stability.[5] The functional groups on the ligand can be further modified to impart specific properties, making these nanoparticles attractive as precursors for catalysts and sensors.

Medicinal and Biological Applications

Tetrazole derivatives and their metal complexes are of significant interest in medicinal chemistry.[3] For instance, copper(II) complexes incorporating tetrazole ligands have shown promising cytotoxic activity against various tumor cell lines, in some cases exceeding the efficacy of established drugs like cisplatin.[6] The MMT ligand can be used to design new metal-based therapeutic agents where the complex's geometry and electronic structure are tailored for specific biological targets.

Quantitative Data Summary

The coordination of MMT to a metal center leads to measurable changes in its spectroscopic properties. The following table provides representative data for the free ligand and general shifts observed upon complexation.



Parameter	Free MMT Ligand (Typical Values)	MMT-Metal Complex (General Observations)
¹H NMR (δ, ppm)	~3.9 (N-CH₃), ~14.0 (SH/NH)	Shift in N-CH ₃ signal; disappearance of the acidic proton peak upon deprotonation.
¹³ C NMR (δ, ppm)	~34 (N-CH₃), ~165 (C=S)	Significant shift of the C=S carbon signal upon coordination through sulfur.
IR Spectroscopy (cm ⁻¹)	~1500 (C=N), ~1100 (C=S), ~3000 (N-H)	Shift of C=N and C=S stretching frequencies; disappearance of N-H band. Appearance of new low- frequency bands corresponding to M-S and M-N vibrations.

Protocols

Protocol 1: General Synthesis of a Transition Metal-MMT Complex

This protocol outlines a general procedure for the synthesis of a metal complex with **5- Mercapto-1-methyltetrazole**, adaptable for various transition metals (e.g., Co, Ni, Cu, Zn).

Materials:

- 5-Mercapto-1-methyltetrazole (MMT)
- A suitable metal salt (e.g., Co(NO₃)₂·6H₂O, NiCl₂·6H₂O, Cu(OAc)₂·H₂O)
- Solvent (e.g., Methanol, Ethanol, Acetonitrile, or a mixture with water)
- Base (e.g., Sodium hydroxide, Triethylamine) for deprotonation of MMT
- Schlenk flask or round-bottom flask with a reflux condenser



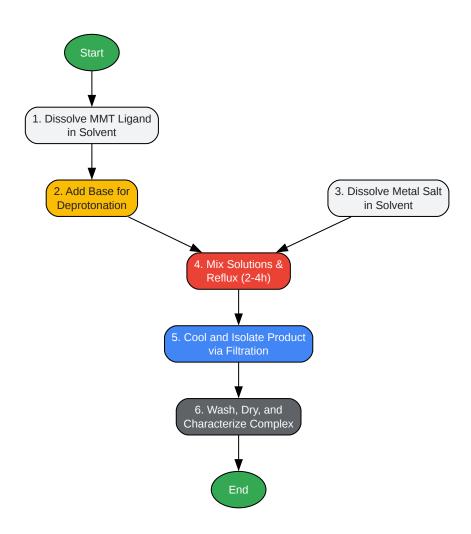
- · Magnetic stirrer and heating plate
- Filtration apparatus (Büchner funnel or similar)
- Standard laboratory glassware

Procedure:

- Ligand Preparation: In a Schlenk flask, dissolve **5-Mercapto-1-methyltetrazole** (2 mmol) in 20 mL of the chosen solvent (e.g., methanol).
- Deprotonation: While stirring, add a stoichiometric equivalent of a base (e.g., 2 mmol of NaOH in 5 mL of water) dropwise to the MMT solution. Stir for 15-20 minutes at room temperature to ensure complete deprotonation of the ligand.
- Metal Salt Addition: In a separate beaker, dissolve the metal salt (1 mmol, for a 2:1 ligand-to-metal ratio) in a minimal amount of the same solvent (or a co-solvent like water if needed).
- Reaction: Add the metal salt solution dropwise to the stirred ligand solution. A color change or precipitation of the complex is often observed immediately.
- Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (typically 60-80°C) for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction by thin-layer chromatography (TLC) if applicable.
- Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate
 has formed, allow it to stand for further crystallization, possibly by slow cooling in a
 refrigerator.
- Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with small portions of the reaction solvent to remove unreacted starting materials, followed by a low-boiling point solvent like diethyl ether to facilitate drying.
- Drying: Dry the isolated complex under vacuum to obtain the final product.
- Characterization: Characterize the synthesized complex using techniques such as FT-IR,
 NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction if suitable crystals



can be obtained.



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